molecular formula C8H5BrF3N3O B13329840 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13329840
M. Wt: 296.04 g/mol
InChI Key: GVLZINBIDWSFNZ-UHFFFAOYSA-N
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Description

7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(2,2,2-trifluoroethyl)pyridine and imidazole derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.

    Reaction Steps: The key steps include nucleophilic substitution, cyclization, and bromination reactions to form the desired imidazo[4,5-c]pyridin-2-one core with the trifluoroethyl and bromine substituents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridin-2-one derivatives, which can be further utilized in different applications.

Scientific Research Applications

7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • Imidazole derivatives

Uniqueness

7-Bromo-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific combination of a bromine atom, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H5BrF3N3O

Molecular Weight

296.04 g/mol

IUPAC Name

7-bromo-1-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H5BrF3N3O/c9-4-1-13-2-5-6(4)15(7(16)14-5)3-8(10,11)12/h1-2H,3H2,(H,14,16)

InChI Key

GVLZINBIDWSFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N(C(=O)N2)CC(F)(F)F

Origin of Product

United States

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